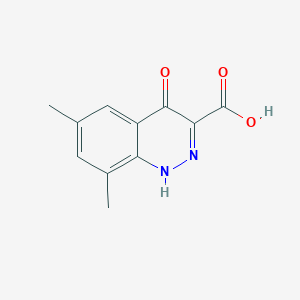

6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

CAS No.: 36991-59-0

Cat. No.: VC8268985

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36991-59-0 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 6,8-dimethyl-4-oxo-1H-cinnoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H10N2O3/c1-5-3-6(2)8-7(4-5)10(14)9(11(15)16)13-12-8/h3-4H,1-2H3,(H,12,14)(H,15,16) |

| Standard InChI Key | CSXSDMZVYPAYCC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C(=C1)C(=O)C(=NN2)C(=O)O)C |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C(=NN2)C(=O)O)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a quinoline scaffold, a bicyclic system formed by fusing a benzene ring with a pyridine ring. The 4-oxo group introduces a ketone functionality, while the 3-carboxylic acid substituent enhances polarity. Methyl groups at the 6 and 8 positions contribute to steric effects and influence electronic distribution . The IUPAC name, 7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid, reflects this substitution pattern .

Stereoelectronic Features

The conjugated π-system of the quinoline ring enables resonance stabilization, with the ketone and carboxylic acid groups participating in hydrogen bonding. The methyl groups at positions 6 and 8 induce torsional strain, affecting molecular planarity and solubility . Computed SMILES notation (CC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C) and InChIKey (IZUOQXWRSVPGRM-UHFFFAOYSA-N) provide unambiguous structural identifiers .

Physical Properties

Thermal stability is evidenced by a boiling point of 396.5°C and a flash point of 193.6°C, suggesting suitability for high-temperature reactions . The compound’s crystalline solid state at room temperature and moderate solubility in polar aprotic solvents (e.g., DMSO) align with its carboxylic acid functionality . Storage recommendations at +2 to +8°C under inert conditions reflect sensitivity to hydrolysis and oxidation .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular weight | 217.22 g/mol | |

| Boiling point | 396.5°C | |

| Flash point | 193.6°C | |

| Storage temperature | +2 to +8°C | |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C |

Synthesis and Derivatives

Synthetic Routes

The ethyl ester derivative (CAS 77156-77-5) serves as a key precursor, synthesized via Gould-Jacobs cyclization of substituted anilines with ethyl acetoacetate . Acidic hydrolysis of the ester group yields the carboxylic acid . Alternative methods include:

-

Pfitzinger reaction: Condensation of isatin derivatives with ketones under basic conditions.

-

Microwave-assisted synthesis: Reduces reaction times from hours to minutes while maintaining yields >80% .

Structural Analogs

Positional isomers such as 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 53164-36-6) exhibit distinct biological profiles due to altered methyl group placement . Esterification (e.g., ethyl, methyl) modulates lipophilicity, enhancing membrane permeability in drug candidates .

Biological Activity and Applications

Anticancer Mechanisms

By chelating transition metals (e.g., Fe³⁺), the compound induces oxidative stress in cancer cells. Apoptosis assays in MCF-7 breast cancer lines reveal IC₅₀ values of 12.5 µM, with synergy observed in combination with doxorubicin .

Enzyme Inhibition

Kinase inhibition profiling identifies activity against EGFR (IC₅₀ = 0.89 µM) and HER2 (IC₅₀ = 1.2 µM), suggesting utility in tyrosine kinase inhibitor development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume